(3S)-6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound characterized by the presence of two fluorine atoms and an amine group attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,7-difluorobenzofuran.
Amine Introduction:
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,7-Difluoro-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in certain applications.
6,7-Difluoro-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and reactivity.
6,7-Difluoro-2,3-dihydrobenzofuran-3-ol: Features a hydroxyl group, which can participate in different types of chemical reactions compared to the amine group.
Uniqueness: The presence of the amine group in (S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine imparts unique chemical properties, making it a valuable intermediate in the synthesis of various compounds
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
(3S)-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1 |
InChI Key |
ANFLWYDAQMRUMC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
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